molecular formula C10H11N3 B13349554 (1H-Imidazol-2-yl)(phenyl)methanamine

(1H-Imidazol-2-yl)(phenyl)methanamine

Cat. No.: B13349554
M. Wt: 173.21 g/mol
InChI Key: MRLQZAIZEOTFHT-UHFFFAOYSA-N
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Description

(1H-Imidazol-2-yl)(phenyl)methanamine is a heterocyclic compound that features an imidazole ring attached to a phenyl group via a methanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-yl)(phenyl)methanamine typically involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable solvent and catalyst. One common method involves using N,N-dimethylformamide (DMF) and sulfur as the reaction medium and catalyst, respectively . The reaction is carried out at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (1H-Imidazol-2-yl)(phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring allows for nucleophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

(1H-Imidazol-2-yl)(phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Imidazol-2-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potential ligand for metal-based drugs. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

  • (1-Methyl-1H-imidazol-2-yl)methanamine
  • (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
  • 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride

Comparison: (1H-Imidazol-2-yl)(phenyl)methanamine stands out due to its unique combination of an imidazole ring and a phenyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound offers a broader range of applications and potential for further functionalization .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

1H-imidazol-2-yl(phenyl)methanamine

InChI

InChI=1S/C10H11N3/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-7,9H,11H2,(H,12,13)

InChI Key

MRLQZAIZEOTFHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CN2)N

Origin of Product

United States

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